molecular formula C12H13BrO2 B8170737 2-Bromo-4-(cyclobutylmethoxy)benzaldehyde

2-Bromo-4-(cyclobutylmethoxy)benzaldehyde

Cat. No.: B8170737
M. Wt: 269.13 g/mol
InChI Key: MMUQUUMYFBGLBE-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclobutylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H13BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the second position and a cyclobutylmethoxy group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclobutylmethoxy)benzaldehyde typically involves the bromination of 4-(cyclobutylmethoxy)benzaldehyde. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclobutylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromine atom.

    Oxidation: 2-Bromo-4-(cyclobutylmethoxy)benzoic acid.

    Reduction: 2-Bromo-4-(cyclobutylmethoxy)benzyl alcohol

Scientific Research Applications

2-Bromo-4-(cyclobutylmethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclobutylmethoxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom and the aldehyde group, facilitating various substitution and addition reactions. In medicinal chemistry, its mechanism would be determined by the specific biological target it interacts with, which could involve enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(cyclobutylmethoxy)benzaldehyde is unique due to the presence of the cyclobutylmethoxy group, which introduces steric hindrance and can influence the compound’s reactivity and interaction with other molecules. This structural feature can be advantageous in designing molecules with specific properties or biological activities .

Properties

IUPAC Name

2-bromo-4-(cyclobutylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-12-6-11(5-4-10(12)7-14)15-8-9-2-1-3-9/h4-7,9H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUQUUMYFBGLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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